2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine

Description

Chemical Structure and Properties

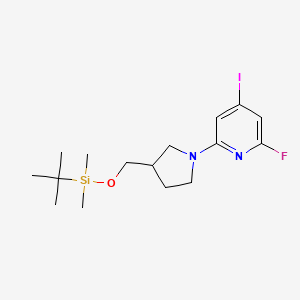

The compound 2-(3-((tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-yl)-6-fluoro-4-iodopyridine (CAS: 1228665-82-4) is a pyridine derivative with a molecular formula of C₁₆H₂₆FIN₂OSi and a molecular weight of 436.39 g/mol . Its structure features:

- A pyrrolidine ring substituted at the 3-position with a tert-butyldimethylsilyl (TBS)-protected hydroxymethyl group.

- Fluorine at the 6-position and iodine at the 4-position of the pyridine ring.

- The TBS group enhances hydrophobicity and stability, making the compound suitable for synthetic intermediates in medicinal chemistry or cross-coupling reactions .

Commercial Availability

The compound is cataloged under HB615 () and Catalog Number 055610 (), with pricing tiers of $400 (1 g), $1,600 (5 g), and $4,800 (25 g) .

Properties

IUPAC Name |

tert-butyl-[[1-(6-fluoro-4-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-9-13(18)8-14(17)19-15/h8-9,12H,6-7,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTERAYIZDZBDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC(=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26FIN2OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673616 | |

| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228665-82-4 | |

| Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

It’s known that similar compounds with tert-butyldimethylsilyloxy groups are often used in synthetic glycobiology.

Mode of Action

Compounds with tert-butyldimethylsilyloxy groups can act both as aldol donors and aldol acceptors in the stereocontrolled production of erythrose.

Biochemical Pathways

It’s known that similar compounds with tert-butyldimethylsilyloxy groups are involved in the synthesis of various organic compounds.

Biological Activity

The compound 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine is a synthetic organic molecule with potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptor 4 (FGFR4). This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a pyridine ring substituted with fluorine and iodine atoms, alongside a pyrrolidine moiety modified with a tert-butyldimethylsilyloxy group. Its molecular formula is with a molecular weight of approximately 418.39 g/mol .

Structure Overview

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 418.39 g/mol |

| Key Functional Groups | Pyridine, Pyrrolidine, Silyloxy |

FGFR4 Inhibition

Research indicates that this compound acts as an inhibitor of FGFR4, which is involved in various cellular processes such as growth and tissue repair. Inhibition of FGFR4 has implications for cancer therapy, particularly in tumors where FGFR4 signaling is dysregulated.

The compound's mechanism involves binding to the FGFR4 receptor, thereby blocking its activity. This inhibition can lead to reduced tumor proliferation and metastasis. Studies have utilized techniques like surface plasmon resonance (SPR) to quantify the binding affinity of the compound to FGFR4.

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. It has been shown to modulate key signaling pathways associated with tumor growth. For instance, in vitro assays demonstrated significant inhibitory effects on cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

Several case studies have highlighted the biological activity of similar compounds. For example:

- Compound A : A structurally related molecule was found to inhibit cell proliferation in MDA-MB-231 breast cancer cells with an IC50 of 0.005 μM.

- Compound B : Another derivative demonstrated selective inhibition of FGFR4 in liver cancer models, leading to decreased tumor size and improved survival rates in animal studies.

These findings underscore the potential of compounds similar to 2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine in targeted cancer therapies.

Synthesis Pathway

The synthesis of this compound typically involves several steps, including:

- Preparation of Pyrrolidine Derivative : Utilizing tert-butyldimethylsilyl chloride to protect hydroxyl groups.

- Formation of Iodopyridine : Employing halogenation techniques to introduce iodine at the 4-position of the pyridine ring.

- Final Coupling Reaction : Combining the pyrrolidine derivative with the iodinated pyridine under controlled conditions.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining structural integrity.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: The target compound (4-iodo) and its 3-iodo analogue (HB615) share identical molecular formulas but differ in iodine placement, which may influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) . Fluorine positioning (e.g., 2-F vs.

HB280 introduces a chlorine and pivalamide group, increasing steric bulk and altering solubility .

Molecular Weight and Commercial Factors :

Preparation Methods

Halogenation and Fluorination of Pyridine Core

The starting point is often a pyridine derivative such as 2,6-difluoro-4-iodopyridine, which can be prepared via palladium-catalyzed cross-coupling reactions or direct halogenation methods.

Palladium-catalyzed cross-coupling : Using tetrakis(triphenylphosphine)palladium(0) as catalyst, sodium carbonate base, and 1,2-dimethoxyethane with water as solvent under reflux for 14 hours yields 2,6-difluoro-4-iodopyridine derivatives with high yield (~82%).

Nucleophilic substitution with fluorine : Fluorine atoms are introduced selectively at the 2- and 6-positions of the pyridine ring using appropriate fluorinating agents or by starting from fluorinated precursors.

Pyrrolidine Substitution at the 2-Position

The attachment of the pyrrolidine ring to the pyridine core is achieved by nucleophilic aromatic substitution or metalation followed by coupling:

Base-mediated substitution : Potassium tert-butylate in tetrahydrofuran and toluene under inert atmosphere at 0 to 80°C for 5 hours facilitates the reaction between morpholin-3-one derivatives and 2,6-difluoro-4-iodopyridine, yielding pyrrolidine-substituted products with 74% yield.

Metalation approaches : Advanced organometallic methods such as frustrated Lewis pair metalations (e.g., TMPMgCl·BF3) can regioselectively metalate the pyridine ring enabling subsequent coupling with electrophiles.

Protection of Hydroxymethyl Group with tert-Butyldimethylsilyl Group

The hydroxymethyl substituent on the pyrrolidine ring is protected by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine:

This step improves the compound’s stability and solubility, facilitating further synthetic transformations and purification.

The tert-butyldimethylsilyloxy group also prevents unwanted side reactions at the hydroxyl site during subsequent coupling or functionalization steps.

Representative Synthetic Procedure

Analytical Data Supporting Preparation

NMR Spectroscopy : ^1H NMR and ^19F NMR confirm the substitution pattern on the pyridine ring and the presence of the fluorine atom.

Mass Spectrometry : MALDI-TOF-MS and ESI-MS data confirm molecular weight consistent with the expected compound.

Chromatography : Purification is achieved by silica gel column chromatography using solvent systems such as dichloromethane/pentane or hexane/ethyl acetate mixtures.

Research Findings and Considerations

The use of palladium-catalyzed cross-coupling is critical for efficient and selective iodination and fluorination of the pyridine ring.

Base-mediated nucleophilic substitution allows for regioselective introduction of the pyrrolidine moiety.

Protection with the tert-butyldimethylsilyloxy group is essential for maintaining compound integrity during synthesis and for improving solubility and handling.

The described methods yield the target compound in good overall yields (typically 70-80%) with high purity.

Advanced organometallic techniques such as frustrated Lewis pair metalations provide alternative regioselective functionalization routes for pyridine derivatives.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for this compound?

Answer: The compound features a pyrrolidine ring substituted with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the 3-position, a fluorine atom at the 6-position of the pyridine ring, and an iodine atom at the 4-position. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., fluorine coupling patterns, TBDMS methyl signals at ~0.1–0.3 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (M.W. 436.38) .

- Infrared (IR) Spectroscopy: Peaks near 1250 cm (Si-O-C) and 1600 cm (pyridine ring) confirm functional groups.

Q. Table 1: Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 436.38 g/mol | |

| CAS Number | 1228665-82-4 |

Q. What is the synthetic methodology for preparing this compound?

Answer: A plausible multi-step synthesis involves:

Pyrrolidine Functionalization: Introduce the TBDMS-protected hydroxymethyl group via silylation of pyrrolidin-3-ylmethanol under anhydrous conditions (e.g., TBDMS-Cl, imidazole, DMF) .

Pyridine Ring Assembly: Couple the modified pyrrolidine to a fluoropyridine scaffold using nucleophilic aromatic substitution (e.g., heating with KCO in DMSO) .

Iodination: Electrophilic iodination at the 4-position using N-iodosuccinimide (NIS) in acetic acid .

Q. Table 2: Example Reaction Conditions

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Silylation | TBDMS-Cl, imidazole, DMF, 0°C→RT | Inferred |

| Coupling | KCO, DMSO, 80°C | |

| Iodination | NIS, AcOH, 50°C |

Advanced Questions

Q. How does the iodo substituent influence the compound’s reactivity in cross-coupling reactions?

Answer: The 4-iodo group enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). Key considerations:

- Catalyst Selection: Pd(PPh) or Pd(dba) with ligands (e.g., XPhos) for electron-deficient pyridines .

- Compatibility: The TBDMS group is stable under neutral/basic conditions but may degrade in acidic media.

- Applications: Used to install aryl, alkenyl, or alkynyl groups for drug candidate diversification .

Q. What are the stability considerations for the TBDMS group under various experimental conditions?

Answer: The TBDMS ether is sensitive to:

Q. Table 3: Stability Profile

| Condition | Effect on TBDMS Group | Reference |

|---|---|---|

| pH < 3 | Rapid hydrolysis | |

| Anhydrous, neutral pH | Stable for months | |

| TBAF/THF | Immediate deprotection |

Q. How can this compound be utilized as an intermediate in multi-step organic syntheses?

Answer: Its modular structure enables applications in:

- Drug Discovery: Serve as a fluorinated/iodinated building block for kinase inhibitors or PET tracers .

- Peptide Mimetics: The pyrrolidine-TBDMS moiety mimics proline derivatives in conformational studies .

- Material Science: Incorporate into metal-organic frameworks (MOFs) via pyridine coordination .

Key Design Strategy:

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer: Challenges include:

Q. How do steric effects from the TBDMS group impact reaction kinetics?

Answer: The bulky TBDMS group:

- Slows Nucleophilic Attack: Hinders access to the pyrrolidine nitrogen, requiring elevated temperatures for alkylation .

- Directs Regioselectivity: Favors iodination at the less hindered 4-position over the 3-position .

- Modifies Solubility: Enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMF, DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.